LY-411575 isomer 3 is a significant compound in the field of medicinal chemistry, specifically recognized as a potent inhibitor of gamma-secretase. This enzyme plays a crucial role in the cleavage of amyloid precursor protein, which is implicated in the pathogenesis of Alzheimer's disease. The compound's full chemical name is N-2((2S)-2-(3,5-difluorophenyl)-2-hydroxyethanoyl)-N1-((7S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)-L-alaninamide. Its structural complexity and biological activity make it a valuable subject of study in neurodegenerative disease research.
LY-411575 isomer 3 was developed by Eli Lilly and Company and has been classified as a gamma-secretase inhibitor. It is particularly noted for its ability to inhibit Notch cleavage, with an IC50 value of approximately 0.39 nM, indicating its potency in modulating gamma-secretase activity . The compound falls under the category of small-molecule inhibitors, which are often explored for their therapeutic potential in treating Alzheimer's disease and other related conditions.
The synthesis of LY-411575 isomer 3 has been optimized to produce multigram quantities efficiently. A notable method involves microwave-assisted synthesis, which enhances reaction rates and yields. The key steps include:
LY-411575 isomer 3 has a complex molecular structure characterized by multiple functional groups, including:
This structure features a dibenzoazepine core, which contributes to its biological activity against gamma-secretase .
LY-411575 undergoes several critical reactions that define its mechanism of action:
These reactions are assessed through various biochemical assays that measure changes in amyloid peptide production and Notch signaling activity .
The mechanism by which LY-411575 exerts its effects involves:
Quantitative assays indicate that LY-411575 has an IC50 value of approximately 0.078 nM in membrane-based systems and 0.082 nM in cell-based assays, underscoring its potency as an inhibitor .
The physical properties of LY-411575 isomer 3 include:
Chemical properties relevant to its function include stability under physiological conditions and reactivity profiles that allow for selective inhibition of target enzymes without significant off-target effects.
LY-411575 isomer 3 has been primarily studied for its applications in:
Research continues to explore the therapeutic window and side effects associated with LY-411575 treatment, particularly concerning immune system impacts due to Notch inhibition .
The synthesis of LY-411575 isomer 3 (CAS 2070009-28-6; C₂₆H₂₃F₂N₃O₄) exemplifies the challenges in achieving stereochemical precision for γ-secretase inhibitors [1] [3]. This compound belongs to a class of N-(2-hydroxyethanoyl)-L-alaninamide derivatives featuring a dibenzazepine scaffold and three chiral centers. The target pharmacologically active isomer possesses the (S,S,S)-configuration, requiring synthetic routes that control absolute stereochemistry at C7 (dibenzazepine), Cα (alanine), and Cβ (difluorophenyl) positions [2] [5]. Traditional approaches relied on chiral HPLC for diastereomer separation—a bottleneck for multigram synthesis. Modern strategies prioritize diastereoselective coupling and chiral auxiliary-mediated resolutions to generate enantiomerically pure intermediates before final assembly, eliminating dependence on preparative chiral chromatography [2] [5].
Table 1: Stereoisomers of LY-411575 and Key Characteristics
Isomer Designation | Absolute Configuration (C7/Cα/Cβ) | γ-Secretase Inhibition | Chromatographic Behavior (Rf) |
---|---|---|---|
LY-411575 (Isomer 3) | (S,S,S) | High (Target Isomer) | Intermediate |
Isomer 1 | (R,S,S) | Low | Lowest |
Isomer 2 | (S,R,S) | Moderate | Lower |
Isomer 4 | (R,R,S) | Low | Highest |
A critical advancement enabling scalable synthesis was the microwave-optimized intramolecular Friedel-Crafts acylation for constructing the 7-membered dibenzazepinone core (Compound 2, Scheme 1). Conventional thermal cyclization (AlCl₃, 18-20% yield) produced intractable tars, complicating purification [2]. Microwave irradiation (200°C, 20 min, solvent-free AlCl₃ catalysis) significantly enhanced efficiency:
Initial attempts to resolve diastereomers at the Boc-alaninamide-lactam stage (7) or after coupling with rac-3,5-difluoromandelic acid proved inefficient using standard silica gel chromatography [2]. The four final diastereomers of LY-411575 exhibited distinct polarities resolvable by silica gel only when specific conditions were met:
Table 2: Chromatographic Separation Approaches for LY-411575 Diastereomers
Separation Stage | Traditional Approach | Optimized Multigram Approach | Key Advantage |
---|---|---|---|
Lactam Core (2 Synthesis) | Low-yield thermal cyclization (18-20%) | Microwave cyclization (40% yield) | Scalability, reduced side products |
Aminolactam Resolution | Chiral HPLC of 7 | Resolution of 5 via diastereomeric salts/amides | Avoids costly chiral HPLC |
Final Diastereomer Isolation | Preparative chiral HPLC | Flash silica gel chromatography | Cost-effective, high capacity, no chiral columns |
The cornerstone of the stereoselective synthesis was the chiral resolution of racemic aminolactam 5. Diastereomeric salt formation (e.g., with tartaric or camphorsulfonic acid) proved ineffective [2]. Success was achieved by converting 5 into diastereomeric amides 6a/6b using enantiopure (R)-mandelic acid as the chiral auxiliary:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7